2-Butyne-1,4-diol

Beschreibung

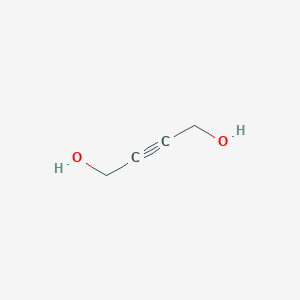

But-2-yne-1,4-diol is a butynediol that is but-2-yne substituted by hydroxy groups at positions 1 and 4.

Structure

3D Structure

Eigenschaften

IUPAC Name |

but-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butynediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butynediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021921 | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

< 0.5% water; 1% butane-1,4-diol | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |

CAS No. |

110-65-6; 54141-09-2, 110-65-6 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butynediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXH202FPQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °C, 58 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Reppe Process for 2-Butyne-1,4-diol Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-butyne-1,4-diol, a pivotal intermediate in the chemical and pharmaceutical industries, is predominantly achieved through the Reppe process. Developed by Walter Reppe, this high-pressure catalytic process offers an efficient route utilizing the reaction of acetylene (B1199291) with formaldehyde (B43269). This technical guide provides a comprehensive overview of the Reppe process, detailing the underlying chemistry, experimental protocols, and critical process parameters for the synthesis of this compound.

Core Reaction and Catalysis

The fundamental chemical transformation in the Reppe process is the reaction of two molecules of formaldehyde with one molecule of acetylene to yield this compound.[1] This ethynylation reaction is catalyzed by a copper acetylide complex, which is typically prepared in situ from a precursor.[2][3]

Overall Reaction:

2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH

The catalyst system is a cornerstone of the Reppe process. The active catalyst is cuprous acetylide (Cu₂C₂), which is formed from a pre-catalyst, typically copper(II) oxide, on a high-surface-area support like silica (B1680970).[2][3] To enhance catalyst stability, selectivity, and suppress the formation of undesirable byproducts, a promoter is often incorporated. Bismuth(III) oxide is a commonly used promoter that helps to prevent the polymerization of acetylene into "cuprene," a solid byproduct that can deactivate the catalyst.[2]

Quantitative Data Presentation

The following tables summarize the key quantitative data associated with the Reppe process for the synthesis of this compound, based on typical industrial and laboratory practices.

Table 1: Typical Reaction Conditions for the Reppe Process

| Parameter | Value | References |

| Temperature | 80 - 120 °C | [2] |

| Acetylene Pressure | 2 - 6 bar | [2] |

| Formaldehyde Concentration | 30 - 50% aqueous solution | [4] |

| pH of Reaction Mixture | 5.0 - 8.0 (Optimal: 5.0 - 6.5) | [2] |

Table 2: Catalyst Composition and Loading

| Component | Typical Composition | Function | References |

| Copper(II) Oxide (Pre-catalyst) | 14-16 wt% on support | Forms the active cuprous acetylide species | [5] |

| Bismuth(III) Oxide (Promoter) | 3-4 wt% on support | Inhibits byproduct formation (cuprene) | [5] |

| Support | Silica (SiO₂) | High surface area for catalyst dispersion | [2] |

Table 3: Product Composition and Byproducts from Crude Reaction Mixture

| Component | Typical Concentration | Notes | References |

| This compound | 33 - 55% | Desired product | [4] |

| Propargyl Alcohol | 1 - 2% | Primary byproduct from the reaction of one molecule of formaldehyde with acetylene | [2][4] |

| Unreacted Formaldehyde | 0.4 - 1% | Incomplete conversion | [4] |

| Heavy Byproducts (e.g., Cuprene) | 1 - 2% | Acetylene polymers that can deactivate the catalyst | [2][4] |

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of this compound via the Reppe process. Safety Precaution: This process involves the use of acetylene, a highly flammable and potentially explosive gas under pressure. All operations must be conducted in a well-ventilated fume hood, and appropriate safety measures, including the use of a blast shield and pressure-rated equipment, must be employed.

Catalyst Preparation (CuO-Bi₂O₃/SiO₂)

-

Impregnation: A silica support is impregnated with an aqueous solution of copper nitrate (B79036) and bismuth nitrate.

-

Drying: The impregnated support is dried to remove water.

-

Calcination: The dried material is calcined in air to convert the metal nitrates into their respective oxides, CuO and Bi₂O₃.

Synthesis of this compound

-

Reactor Setup: A high-pressure stirred autoclave reactor is charged with the prepared CuO-Bi₂O₃/SiO₂ catalyst and an aqueous solution of formaldehyde (30-50%). The pH of the formaldehyde solution should be adjusted to approximately 7.0.[2]

-

Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.

-

Heating and Stirring: The reaction mixture is heated to the desired temperature (e.g., 90-100°C) with continuous stirring.[2]

-

Acetylene Introduction: Acetylene is introduced into the reactor to the desired operating pressure (e.g., 2-6 bar).[2] The active catalyst, cuprous acetylide, is formed in situ under these conditions.

-

Reaction Monitoring: The reaction is allowed to proceed for a set time, and its progress can be monitored by measuring the uptake of acetylene or by analyzing withdrawn samples for the consumption of formaldehyde and the formation of this compound using gas chromatography (GC).

-

Reaction Quench and Product Isolation: Upon completion, the reactor is cooled to room temperature, and the excess acetylene is carefully vented. The reactor is then purged with nitrogen.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Purification: The crude aqueous solution of this compound is purified by vacuum distillation to separate the product from unreacted formaldehyde, water, and byproducts.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Reppe Process

The following diagram illustrates the proposed catalytic cycle for the synthesis of this compound on the copper acetylide catalyst. The cycle begins with the in-situ formation of the active cuprous acetylide from the copper oxide pre-catalyst.

Experimental Workflow for this compound Synthesis

The logical workflow for the synthesis and purification of this compound in a laboratory setting is depicted below.

Logical Relationship of Process Parameters and Outcomes

The interplay between key process parameters and the resulting yield and purity is crucial for optimizing the Reppe synthesis. The following diagram illustrates these logical relationships.

References

An In-depth Technical Guide to the Solubility of 2-Butyne-1,4-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Butyne-1,4-diol in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and various industrial processes. This compound is a versatile chemical intermediate used in the production of a wide range of products, including pharmaceuticals, polymers, and corrosion inhibitors.[1] Its solubility characteristics are dictated by its molecular structure, which features two polar hydroxyl (-OH) groups and a central carbon-carbon triple bond.

Core Concepts: The Principle of "Like Dissolves Like"

The solubility of this compound is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. The presence of the two hydroxyl groups makes this compound a polar molecule, capable of forming hydrogen bonds with suitable solvents.[2] Consequently, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Very High | 3740 g/L[3] / 2960 g/L | 20 | Extremely soluble due to strong hydrogen bonding with water molecules. |

| Methanol (B129727) | CH₃OH | High | Very Soluble[1][4] | Not Specified | The polar hydroxyl group of methanol readily interacts with the hydroxyl groups of the diol. |

| Ethanol (B145695) | C₂H₅OH | High | Very Soluble[1][4] | Not Specified | Similar to methanol, ethanol is a polar protic solvent that effectively dissolves this compound. |

| Acetone (B3395972) | (CH₃)₂CO | High | Very Soluble[1][4] | Not Specified | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, facilitating dissolution. |

| Chloroform (B151607) | CHCl₃ | Medium | Slightly Soluble[1][4] | Not Specified | The lower polarity of chloroform compared to alcohols results in reduced solubility. |

| Ethyl Ether | (C₂H₅)₂O | Low | Slightly Soluble[1][4] | Not Specified | As a relatively non-polar solvent, ethyl ether is a poor solvent for the polar this compound. |

| Benzene (B151609) | C₆H₆ | Low | Insoluble[1][4] | Not Specified | The non-polar nature of benzene makes it unable to effectively solvate the polar diol. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the principle of preparing a saturated solution and subsequently measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed containers (e.g., scintillation vials)

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles, which could otherwise lead to an overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the analytical instrument (HPLC or GC).

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

References

An In-depth Technical Guide to the Mechanism of 2-Butyne-1,4-diol Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2-butyne-1,4-diol, a critical reaction in the synthesis of valuable chemical intermediates. The document details the reaction mechanisms, summarizes quantitative data from various catalytic systems, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Reaction Mechanism

The hydrogenation of this compound is a sequential process primarily yielding cis-2-butene-1,4-diol (B44940) and subsequently 1,4-butanediol (B3395766). The reaction pathway, however, is often complicated by a network of parallel and consecutive side reactions, including isomerization and hydrogenolysis, leading to the formation of various byproducts. The selectivity towards the desired product is highly dependent on the catalyst, support, additives, and reaction conditions.

The reaction generally proceeds in two main steps:

-

Partial Hydrogenation: The triple bond of this compound is hydrogenated to a double bond, predominantly forming the cis-isomer, 2-butene-1,4-diol (B106632), due to the syn-addition of hydrogen on the catalyst surface.[1]

-

Complete Hydrogenation: The double bond of 2-butene-1,4-diol is further reduced to a single bond, yielding 1,4-butanediol.

Side reactions can significantly impact the product distribution and include the formation of trans-2-butene-1,4-diol, crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol.[2][3] The formation of these byproducts is particularly prevalent with highly active catalysts like palladium on carbon.[2]

Data Presentation: Quantitative Analysis of Catalytic Systems

The choice of catalyst and reaction parameters plays a crucial role in directing the hydrogenation of this compound towards the desired product. The following tables summarize the performance of various catalytic systems in terms of conversion and selectivity.

Table 1: Selective Hydrogenation of this compound to 2-Butene-1,4-diol

| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Conversion of this compound (%) | Selectivity for 2-Butene-1,4-diol (%) |

| Pd/SiO₂-Schiff base | SiO₂ | 50 | 2 | Aqueous | 95.2 | ~100 |

| 0.5 wt% Pt/SiC | SiC | Not Specified | Not Specified | Not Specified | 96 | ~96 |

| 1% Pd/CaCO₃-NH₃ | CaCO₃ | Not Specified | Not Specified | Not Specified | High | ~100 |

| Pd/A. oxidans | - | Not Specified | Not Specified | 5% 2-propanol in water | 75 | 98 |

| Pd/R. capsulatas | - | Not Specified | Not Specified | Not Specified | 62.6 | 100 |

Table 2: Complete Hydrogenation of this compound to 1,4-Butanediol

| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Conversion of this compound (%) | Selectivity for 1,4-Butanediol (%) |

| 1% Pd/C | Carbon | Not Specified | Not Specified | Not Specified | High | Major Product |

| Raney Nickel | - | 70 | 6.9 (1000 psi) | Aqueous | 100 | High |

| Stainless Steel Reactor Wall | - | 50 | Not Specified | Supercritical CO₂ | 100 | 84 |

| Ni/SiO₂ | SiO₂ | 50 | 1.0 | Not Specified | 100 | 18.2 (68.1% to butenediol) |

Experimental Protocols

This section provides detailed methodologies for key experiments in the hydrogenation of this compound.

Protocol for Selective Hydrogenation to cis-2-Butene-1,4-diol using a Modified Palladium Catalyst

This protocol is based on the use of a Schiff base modified palladium catalyst supported on silica (B1680970), which has demonstrated excellent activity and selectivity.[4]

Materials:

-

This compound

-

Schiff base modified Pd/SiO₂ catalyst

-

Aqueous solvent

-

High-pressure autoclave reactor with magnetic stirrer and temperature control

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Catalyst Preparation: The Schiff-base modified Pd nanoparticles on silica can be synthesized via a one-pot aldimine condensation followed by impregnation-reduction of a palladium precursor.[4]

-

Reaction Setup:

-

Add this compound and the aqueous solvent to the autoclave reactor.

-

Add the Pd/SiO₂-Schiff catalyst to the solution. The catalyst loading should be optimized based on the substrate amount.

-

Seal the reactor securely.

-

-

Reaction Execution:

-

Work-up and Analysis:

-

After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Filter the reaction mixture to remove the catalyst.

-

Analyze the filtrate using GC or HPLC to determine the conversion of this compound and the selectivity for 2-butene-1,4-diol.

-

Protocol for Complete Hydrogenation to 1,4-Butanediol using Raney Nickel Catalyst

This protocol outlines the procedure for the complete hydrogenation of this compound to 1,4-butanediol using a Raney Nickel catalyst in a stirred tank reactor.[5]

Materials:

-

This compound

-

Raney Nickel catalyst (e.g., RN1-32)

-

Aqueous solution of this compound (e.g., 3.09 mM/mL)

-

50 mL Easy Seal autoclave or similar stirred tank reactor (STR)

-

Hydrogen gas (high purity)

-

Filtration apparatus

-

Gas chromatograph with Flame Ionization Detector (GC-FID) for analysis

Procedure:

-

Reaction Setup:

-

Reaction Execution:

-

Work-up and Analysis:

-

Upon completion of the reaction (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to separate the catalyst.

-

Analyze the product mixture using GC-FID to determine the conversion of this compound and the yield of 1,4-butanediol and any byproducts.

-

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the core reaction pathways and a general experimental workflow for the hydrogenation of this compound.

Caption: Reaction pathway for the hydrogenation of this compound.

Caption: General experimental workflow for catalytic hydrogenation.

References

An In-depth Technical Guide to 2-Butyne-1,4-diol: Structure, Isomers, and Synthesis

This technical guide provides a comprehensive overview of 2-butyne-1,4-diol, a significant organic compound with the molecular formula C4H6O2.[1][2] It details its structural formula, key isomers, physicochemical properties, and established experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Structural Formula and Isomerism

This compound, also known as butynediol, is a symmetrical molecule characterized by a central carbon-carbon triple bond (an alkyne) with a hydroxymethyl group attached to each end.[3] Its IUPAC name is but-2-yne-1,4-diol.[4] The linear formula is HOCH2C≡CCH2OH.

The molecular formula C4H6O2 allows for a variety of constitutional isomers, which have the same molecular formula but different structural arrangements and, consequently, different chemical and physical properties. Key isomers include compounds with different functional groups such as carboxylic acids, esters, ketones, and ethers.

Diagram of this compound and Selected Isomers

Caption: Structural representation of this compound and its constitutional isomers.

Physicochemical Properties

This compound is a colorless to light-brown, hygroscopic solid at room temperature.[4][5] It is highly soluble in water and other polar organic solvents like ethanol (B145695) and acetone, but has limited solubility in nonpolar solvents such as benzene (B151609) and ether.[5] A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Molecular Formula | C4H6O2 | [6] |

| Molecular Weight | 86.09 g/mol | [4][5] |

| Melting Point | 53-58 °C | |

| Boiling Point | 238 °C | |

| Density | 1.110 g/mL | [7] |

| Flash Point | 152 °C | [2] |

| Autoignition Temperature | 335 °C | |

| Water Solubility | 3740 g/L at 25 °C | [2][8] |

| LogP (Octanol/Water) | -0.73 to -0.93 | [4] |

| Vapor Pressure | <0.1 mmHg at 55 °C |

Experimental Protocols: Synthesis

The primary industrial method for synthesizing this compound is the Reppe synthesis . This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde.[3][4]

Overall Reaction: 2CH₂O + HC≡CH → HOCH₂C≡CCH₂OH[3]

Workflow for the Reppe Synthesis of this compound

Caption: Industrial workflow for the Reppe synthesis of this compound.

Detailed Methodology: Industrial Reppe Synthesis

-

Reactants and Catalyst : The primary reactants are acetylene gas and a 30-50% aqueous solution of formaldehyde.[3] The catalyst is typically copper acetylide, often promoted with bismuth(III) oxide on a silica (B1680970) support to inhibit the formation of byproducts.[2][3]

-

Reactor Configuration : The synthesis is commonly carried out in a continuous process using a fixed-bed reactor.[3] The catalyst is packed into the reactor, and the liquid reactants are circulated to manage the reaction temperature effectively.[2]

-

Reaction Conditions : The reaction is conducted under pressure, typically ranging from 2 to 6 bar, and at temperatures between 80°C and 100°C.[2][3] The pH of the reaction mixture is maintained between 5 and 8.[2]

-

Product Isolation and Purification : The crude product mixture exits the reactor containing 33-55% this compound, along with impurities such as propargyl alcohol and unreacted formaldehyde.[3] The final product is obtained after filtration to remove the catalyst and concentration of the solution.[9]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate due to its bifunctional nature, containing both alkyne and primary alcohol groups.[3]

-

Hydrogenation : Its most significant industrial application is as a precursor to 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632) through hydrogenation.[3][5] Partial hydrogenation using a palladium-carbon catalyst can selectively yield 2-butene-1,4-diol, while complete hydrogenation with catalysts like Raney nickel produces 1,4-butanediol.[3]

-

Other Applications : It is also used in the synthesis of vitamin B6, herbicides, textile additives, corrosion inhibitors, plasticizers, and polyurethanes.[5] In electroplating, it serves as a brightening agent in nickel plating baths.[5]

References

- 1. C4H6O2 isomers [molport.com]

- 2. chemcess.com [chemcess.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Properties and Hazards of 2-Butyne-1,4-diol (CAS Number: 110-65-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyne-1,4-diol, identified by the CAS number 110-65-6, is a difunctional organic compound containing both a carbon-carbon triple bond (alkyne) and two primary hydroxyl groups (diol).[1] This unique structure makes it a valuable and versatile intermediate in a wide range of chemical syntheses, including the production of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[1][2] Its applications include serving as a precursor to 1,4-butanediol (B3395766) and 2-butene-1,4-diol, use in textile additives, as a corrosion inhibitor, and as a brightener in nickel electroplating baths.[2][3] Despite its industrial significance, this compound presents notable health and safety hazards that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and toxicological data associated with this compound, intended for professionals in research and development.

Physicochemical Properties

This compound is a colorless to slightly yellow, hygroscopic solid at room temperature.[1][4] It is highly soluble in water and polar organic solvents.[1][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H6O2 | [2][5] |

| Molecular Weight | 86.09 g/mol | [2][5] |

| Appearance | Colorless to light-brown solid or brownish-yellow aqueous solution | [1] |

| Melting Point | 53-58 °C | [1] |

| Boiling Point | 238 °C | [1] |

| Density | 1.11 g/cm³ (at 20 °C) | [1] |

| Solubility in Water | 3740 g/L | [1] |

| Vapor Pressure | <0.1 mmHg (at 55 °C) | [1] |

| Flash Point | ~136 °C | [1] |

| LogP | -0.73 | [1] |

Toxicological Properties and Hazards

This compound is classified as a toxic and corrosive substance.[6] It can be absorbed into the body through inhalation, skin contact, and ingestion, with all routes of exposure potentially causing serious local effects.[6][7] The substance may have adverse effects on the liver, kidneys, and blood, potentially leading to tissue lesions and anemia with long-term or repeated exposure.[6] Furthermore, it is recognized as a skin sensitizer.[7]

| Hazard Endpoint | GHS Classification | Hazard Statement | Reference(s) |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [8] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [8] |

| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled | [8] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [8] |

| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [9] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [8][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [8][9] |

| Toxicity Data | Value | Species | Reference(s) |

| LD50 (Oral) | 132 mg/kg | Male Rat | [10] |

| LD50 (Oral) | 176 mg/kg | Female Rat | [10] |

| LD50 (Intraperitoneal) | ~50 mg/kg (24-hour) | Rat | [4] |

| LD50 (Intraperitoneal) | ~100 mg/kg (7-day) | Mouse | [4] |

| LCLo (Inhalation) | 150 mg/m³ (2-hour) | Mouse and Rat | [4] |

Mechanism of Toxicity

The toxicity of this compound is understood to be mediated through its metabolic activation. In vivo studies suggest that liver alcohol dehydrogenase (ADH) metabolizes this compound into reactive aldehyde products.[1][4] These reactive metabolites can subsequently interact with cellular macromolecules, leading to cellular damage.[1] Pre-treatment with pyrazole, a known inhibitor of ADH, has been shown to prevent the toxic effects of this compound, supporting this proposed mechanism.[1][4]

Caption: Proposed mechanism of this compound toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are generally based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401 - now superseded but historically relevant)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test Animals: Typically, young adult rats of a single strain are used.[9]

-

Procedure:

-

Animals are fasted prior to administration of the test substance.[9]

-

The substance is administered orally in graduated doses to several groups of animals, with one dose per group.[9] Administration is typically done by gavage.[9]

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]

-

The weight of the animals is recorded weekly to monitor for adverse effects.

-

At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

-

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. ICSC 1733 - this compound [inchem.org]

- 7. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Acute toxicity of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Industrial Synthesis of 2-Butyne-1,4-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core industrial manufacturing process for 2-Butyne-1,4-diol, a pivotal intermediate in the synthesis of a wide array of valuable chemicals. This document details the prevalent Reppe synthesis, including reaction conditions, catalytic systems, and purification methodologies. Furthermore, it outlines the subsequent hydrogenation processes to produce 1,4-butanediol (B3395766) and 2-butene-1,4-diol, crucial building blocks in the pharmaceutical and polymer industries.

Core Production Methodology: The Reppe Process

The cornerstone of commercial this compound production is the Reppe process, developed by Walter Reppe. This highly efficient and mature synthesis involves the direct reaction of acetylene (B1199291) gas with an aqueous solution of formaldehyde (B43269) in the presence of a specialized catalyst.

The fundamental reaction is the ethynylation of two formaldehyde molecules with one molecule of acetylene:

2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH

This reaction is typically conducted under pressure and at elevated temperatures.

Catalytic Systems

The industrial synthesis of this compound predominantly utilizes a copper acetylide catalyst. To enhance performance and inhibit the formation of undesirable byproducts, the catalyst is often promoted with other elements. A common catalytic system consists of copper(II) oxide and bismuth(III) oxide on a silica (B1680970) support. The copper(II) oxide is converted to the active copper(I) acetylide by acetylene and formaldehyde. Bismuth oxide serves as a promoter, inhibiting the formation of insoluble polymers known as "cuprenes".

| Catalyst Component | Concentration | Support Material |

| Copper(II) oxide | 10-20% | Silica |

| Bismuth(III) oxide | 3-6% | Silica |

Table 1: Typical Catalyst Composition for the Reppe Process

Reactor Configurations

The industrial production of this compound is a continuous process designed to maximize yield and minimize residual formaldehyde. Two primary reactor types are employed for this synthesis:

-

Fixed-Bed Reactor: The catalyst is shaped into strands (e.g., 3-5 mm diameter, 10 mm length). The aqueous formaldehyde solution and gaseous acetylene are typically fed from the top of the reactor.

-

Fluidized-Bed Reactor: The catalyst is in the form of fine particles (e.g., 0.1-2 mm in diameter). The acetylene is dissolved in the formaldehyde solution and fed from the bottom, causing the catalyst bed to fluidize.

Both reactor types utilize liquid-circulation systems to manage the exothermic nature of the reaction and maintain optimal temperature control.

Reaction Parameters

The Reppe synthesis is conducted under carefully controlled conditions to ensure high efficiency and product selectivity.

| Parameter | Value |

| Temperature | 80-150°C |

| Acetylene Partial Pressure | 1-20 bar |

| Formaldehyde Concentration | 30-50% aqueous solution |

| pH | 5-8 |

Table 2: Typical Reaction Conditions for the Industrial Reppe Synthesis

Crude Product Composition and Purification

The crude product from the Reppe synthesis is an aqueous solution containing this compound along with several impurities.

| Component | Concentration |

| This compound | 33-55% |

| Propargyl alcohol | 1-2% |

| Unreacted formaldehyde | 0.4-2% |

| High-boiling byproducts | 1-2% |

Table 3: Typical Composition of Crude this compound Solution

The primary method for purifying this compound is vacuum distillation. This process separates the desired product from water, unreacted formaldehyde, and other byproducts. Propargyl alcohol can be recovered as an azeotrope with water. An alternative purification method for the solid product is fractional crystallization, which involves a "sweating" operation to achieve high purity without the hazards of high-temperature distillation.

Experimental Protocols

Protocol 1: Generalized Procedure for Continuous Reppe Synthesis

This protocol outlines a generalized procedure for the continuous industrial synthesis of this compound.

-

Catalyst Loading: The reactor (either fixed-bed or fluidized-bed) is charged with the supported copper-bismuth catalyst.

-

Reactant Feed: An aqueous solution of formaldehyde (30-50%) is continuously fed into the reactor. Simultaneously, acetylene gas is introduced at a controlled pressure (1-20 bar). The molar ratio of formaldehyde to acetylene is carefully maintained, often not exceeding 2:1. The pH of the reaction medium is kept between 5 and 8.

-

Reaction: The reactants pass through the catalyst bed where the ethynylation reaction occurs at a controlled temperature (80-150°C). The residence time is optimized to achieve high conversion of formaldehyde.

-

Crude Product Collection: The aqueous solution containing this compound and impurities is continuously withdrawn from the reactor for downstream purification.

Protocol 2: Purification by Vacuum Distillation

-

Charging the Still: The crude aqueous product solution is charged into a vacuum distillation apparatus designed for high-boiling, heat-sensitive materials.

-

Fraction Collection:

-

The pressure is reduced, and the temperature is gradually increased. Water and low-boiling impurities, such as propargyl alcohol, are collected as the first fraction.

-

The temperature and pressure are then carefully controlled to distill and collect the this compound fraction, separating it from high-boiling byproducts that remain in the distillation residue.

-

Downstream Processing: Hydrogenation to Valuable Intermediates

Approximately 95% of the this compound produced is hydrogenated to synthesize 1,4-butanediol and 2-butene-1,4-diol. These compounds are crucial intermediates in the production of plastics, synthetic fibers, and pharmaceuticals.

Hydrogenation to 2-Butene-1,4-diol (Partial Hydrogenation)

The selective hydrogenation of the alkyne to an alkene is a critical transformation.

-

Catalysts: Palladium-based catalysts, such as palladium on carbon (Pd/C) "poisoned" with lead, are commonly used to achieve high selectivity for the cis-alkene product. Other effective catalysts include those based on platinum and nickel.

-

Reaction Conditions: The reaction is typically carried out in a batch or continuous flow reactor under a hydrogen atmosphere. For instance, using a 0.5 wt.% Pt/SiC catalyst, the reaction can be conducted at 100°C and 1 MPa of hydrogen pressure for 10 hours.

Hydrogenation to 1,4-Butanediol (Complete Hydrogenation)

Complete hydrogenation of the triple bond to a single bond yields 1,4-butanediol.

-

Catalysts: Raney nickel or platinum-based catalysts are often employed for this complete reduction. Nickel catalysts with copper and chromium promoters are also used.

-

Reaction Conditions: The hydrogenation can be performed in the liquid phase at temperatures ranging from 70-100°C and high pressures of 250-300 bar using a Raney nickel catalyst. Alternatively, a trickle-bed process can be used at 180-200°C and 200 bar with Ni-Cu-Cr catalysts.

Visualizing the Process

Chemical Synthesis Pathway

Caption: The Reppe synthesis of this compound from formaldehyde and acetylene.

Overall Manufacturing Workflow

Caption: Generalized workflow for the commercial production of this compound.

Hydrogenation Pathways

Caption: Hydrogenation pathways from this compound.

Stability and Decomposition of 2-Butyne-1,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2-Butyne-1,4-diol, a versatile chemical intermediate. Understanding the thermal stability, decomposition pathways, and hazardous incompatibilities of this compound is critical for its safe handling, storage, and application in research and development, including pharmaceutical synthesis. While specific quantitative kinetic data for the decomposition of this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its qualitative stability and provides detailed experimental protocols for its characterization.

Physicochemical Properties and General Stability

This compound is a colorless to slightly yellow, hygroscopic solid at room temperature.[1][2] It is highly soluble in water and polar organic solvents such as ethanol (B145695) and acetone.[2] While stable under standard conditions, its stability is significantly influenced by temperature, pH, and the presence of certain impurities.[3]

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Melting Point | 52-58 °C[1][2] |

| Boiling Point | 238 °C (decomposes)[1][2] |

| Flash Point | 152 °C[2] |

| Autoignition Temperature | 335 °C[2] |

| Water Solubility | ~3740 g/L at 20 °C[2] |

Thermal Stability and Decomposition

This compound decomposes upon heating, with the decomposition becoming significant at temperatures above 160 °C.[4] The decomposition can be slow between 160-200 °C but can become violent at higher temperatures or in the presence of certain catalysts.[4]

Table 2: Factors Influencing Thermal Decomposition of this compound

| Factor | Effect on Stability |

| High Temperature (>160 °C) | Initiates decomposition, which can be explosive at higher temperatures.[4] |

| Alkaline Conditions (e.g., alkali hydroxides) | Catalyzes violent, potentially explosive decomposition.[4] |

| Strong Acids | Can lead to violent decomposition, especially in the presence of mercury salts.[4] |

| Heavy Metal Salts (e.g., mercury, copper, nickel) | Can initiate or accelerate violent decomposition.[4] |

| Oxidizing Agents | Incompatible; can lead to vigorous reactions and decomposition.[3] |

| Acid Anhydrides and Acid Chlorides | Incompatible; reacts violently.[4] |

Decomposition Pathways

The decomposition of this compound can proceed through several pathways depending on the conditions. The presence of the alkyne and hydroxyl functional groups allows for a variety of reactions, including polymerization, isomerization, and fragmentation.

Caption: Potential decomposition pathways of this compound.

Experimental Protocols for Stability Assessment

Due to the limited availability of quantitative stability data, researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following protocols are provided as a guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to study the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound in a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess the influence of oxygen on decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Record the temperature of the maximum rate of decomposition from the derivative thermogravimetric (DTG) curve.

-

Determine the percentage of residual mass at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect exothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use a pinholed lid for experiments designed to study decomposition to allow for the escape of gaseous products.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen, 50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the melting point (peak of the endotherm) and the heat of fusion (integrated area of the melting peak).

-

Identify the onset temperature and peak temperature of any exothermic events, which may indicate decomposition.

-

Calculate the enthalpy of decomposition from the integrated area of the exotherm.

-

Forced Degradation Study

Objective: To identify potential degradation products under various stress conditions.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or water.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60 °C for various time points (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60 °C for the same time points.

-

Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 80 °C for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples at each time point using a suitable analytical method such as HPLC-UV or LC-MS to separate and identify the parent compound and any degradation products.

Caption: Workflow for a forced degradation study of this compound.

Analysis of Decomposition Products by GC-MS

Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.

Methodology:

-

Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the preferred method for direct analysis of thermal decomposition products.

-

Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.

-

Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 250 °C, 400 °C, and 600 °C to study decomposition at different temperatures) in an inert atmosphere (e.g., helium).

-

GC Separation: The pyrolysis products are swept into a GC column for separation. A standard non-polar or mid-polar column (e.g., DB-5ms) is often suitable.

-

Oven Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

-

-

MS Detection: The separated compounds are detected by a mass spectrometer.

-

Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST/Wiley).

Incompatibilities and Safe Handling

This compound is incompatible with a range of substances that can catalyze its decomposition, sometimes violently.[3] It is crucial to avoid contact with these materials, especially at elevated temperatures.

Table 3: Incompatible Materials and Potential Hazards

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | Vigorous reaction, potential for fire and explosion. |

| Strong Acids | Catalyzes decomposition, can be violent, especially with mercury salts.[3] |

| Strong Bases | Catalyzes decomposition, can be violent.[3] |

| Alkali and Alkaline Earth Hydroxides/Halides | Can cause explosive decomposition, particularly during distillation. |

| Finely Powdered Metals | Can initiate vigorous reactions. |

| Acid Anhydrides and Acid Chlorides | Violent reaction.[4] |

Safe Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid heating this compound in the presence of incompatible materials.

-

Do not distill impure this compound, as impurities can lower the decomposition temperature and increase the risk of an explosion.

-

Store in a cool, dry place away from heat, ignition sources, and incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a well-defined, yet sensitive, stability profile. Its thermal decomposition is a key safety consideration, particularly in the presence of catalytic impurities. This guide provides a framework for understanding and evaluating the stability of this compound. For any application, especially in drug development where purity and stability are paramount, it is strongly recommended that researchers conduct their own stability studies using the methodologies outlined herein to generate specific and relevant data for their unique conditions and formulations.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. US2967893A - Hydrogenation of 2-butyne-1, 4-diol to 1, 4-butanediol - Google Patents [patents.google.com]

- 3. US3746726A - Brominating butyne-(2)-diol-(1,4) - Google Patents [patents.google.com]

- 4. ICSC 1733 - this compound [chemicalsafety.ilo.org]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Ethynylation of Formaldehyde and Acetylene: Synthesis of 2-Butyne-1,4-diol

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-butyne-1,4-diol, a critical intermediate in industrial chemistry. A common misconception involves the reaction of this compound with formaldehyde (B43269) and acetylene (B1199291); however, the scientifically established and industrially significant process is the Reppe synthesis , which involves the reaction of acetylene with an aqueous solution of formaldehyde to produce this compound.[1][2][3] This document details the Reppe synthesis, including quantitative data, a generalized experimental protocol, and visual representations of the chemical pathway and experimental workflow. Additionally, this guide briefly covers the synthesis of a related compound, 2,4-hexadiyne-1,6-diol (B1360023), to provide a broader context for reactions involving formaldehyde and acetylenic compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Synthesis of this compound via the Reppe Process

The primary industrial method for producing this compound is the Reppe synthesis, which is valued for its efficiency and scalability.[2][4] The process involves the direct reaction of acetylene gas with an aqueous solution of formaldehyde in the presence of a specialized catalyst.[4]

Reaction Pathway and Mechanism

The overall reaction for the Reppe synthesis is as follows:

2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH[1]

This reaction is exothermic, with a reaction enthalpy of approximately -100.5 kJ/mol.[4] It proceeds through a propargyl alcohol intermediate, which largely remains on the catalyst surface.[4] The active catalyst is copper(I) acetylide, which is typically formed in situ from a pre-catalyst.[2][3]

Quantitative Data

The following table summarizes the key parameters and quantitative data for the industrial Reppe synthesis of this compound.

| Parameter | Value | References |

| Reactants | Acetylene (HC≡CH), Formaldehyde (CH₂O) | [1][2] |

| Catalyst | Copper(I) acetylide (active species) | [1][2] |

| Pre-catalyst | Copper-bismuth oxides on a silica (B1680970) support | [2][3] |

| Temperature | 80 - 120 °C | [3] |

| Acetylene Pressure | 2 - 6 bar | [3] |

| Formaldehyde Conc. | 30 - 50% aqueous solution | [3] |

| pH | 5.0 - 8.0 (optimally 5.0 - 6.5) | [3] |

| Crude Product Composition | ||

| This compound | 33 - 55% | [1] |

| Propargyl Alcohol | 1 - 2% | [1] |

| Unreacted Formaldehyde | 0.4 - 1% | [1] |

| Heavy Byproducts | 1 - 2% | [1] |

Experimental Protocol: Industrial Reppe Synthesis

The industrial production of this compound is a continuous process aimed at maximizing yield and minimizing residual formaldehyde.[1] Two main types of reactors are employed for this synthesis: fixed-bed and fluidized-bed reactors.[4]

1.3.1. Materials and Equipment

-

Reactants: Acetylene gas, 30-50% aqueous formaldehyde solution.[1]

-

Catalyst: Copper-bismuth catalyst on a silica support.[2][3]

-

Equipment: High-pressure reactor (fixed-bed or fluidized-bed) equipped with a stirrer, gas inlet, temperature control, and pH monitoring.[3]

1.3.2. Procedure

-

Catalyst Preparation and Activation: The pre-catalyst, consisting of copper and bismuth oxides on a silica support, is loaded into the reactor. The active copper(I) acetylide catalyst is typically formed in situ under the reaction conditions.[2][3]

-

Reactor Setup: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove all air. The aqueous formaldehyde solution is then introduced into the reactor.[2]

-

Reaction Initiation: The reactor is heated to the desired temperature (e.g., 90-110°C) with continuous stirring. Acetylene gas is slowly introduced into the reactor, maintaining the desired partial pressure (e.g., 2-6 bar).[2]

-

Reaction Monitoring: The reaction progress is monitored by the uptake of acetylene. Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the yield of this compound and quantify byproducts. A pH meter is used for continuous monitoring and control of the reaction mixture's pH.[3]

-

Product Isolation: After the reaction is complete, the reactor is cooled, and excess acetylene is vented. The crude product, an aqueous solution of this compound, is then collected for purification, which is typically done by vacuum distillation.[4]

Synthesis of 2,4-Hexadiyne-1,6-diol

A related reaction that also involves formaldehyde and an acetylenic compound is the synthesis of 2,4-hexadiyne-1,6-diol from diacetylene and formaldehyde.[5] This process is less common industrially due to the hazardous nature of diacetylene.[6]

Reaction Pathway

The overall reaction is as follows:

2 H₂C=O + H-C≡C-C≡C-H → HO-CH₂-C≡C-C≡C-CH₂-OH